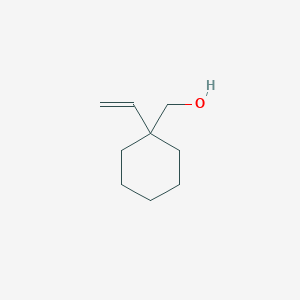
Cyclohexanemethanol, 1-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a naturally occurring compound found in various essential oils and has a range of applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanemethanol, 1-ethenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of phenol, which produces cyclohexanol. This intermediate can then undergo further reactions to introduce the ethenyl group .
Industrial Production Methods
Industrial production of cyclohexanemethanol, 1-ethenyl-, typically involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, 1-ethenyl-, undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or carboxylic acid.
Reduction: Reduces the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanemethanol, 1-ethyl-.
Substitution: Cyclohexylmethyl chloride or bromide.
Scientific Research Applications
Cyclohexanemethanol, 1-ethenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of cyclohexanemethanol, 1-ethenyl-, involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Cyclohexanemethanol, 1-ethenyl-, can be compared with other similar compounds, such as:
Cyclohexanol: Similar structure but lacks the ethenyl group, leading to different chemical properties and applications.
Cyclohexanemethanol: Similar structure but without the ethenyl group, resulting in different reactivity and uses.
Elemol: Another sesquiterpenoid with similar applications but different structural features.
Cyclohexanemethanol, 1-ethenyl-, stands out due to its unique combination of the cyclohexane ring and the ethenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125138-00-3 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1-ethenylcyclohexyl)methanol |
InChI |
InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h2,10H,1,3-8H2 |
InChI Key |
HITXJOWEZMDKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)

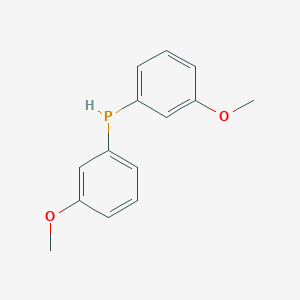
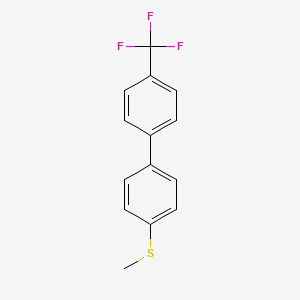

![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
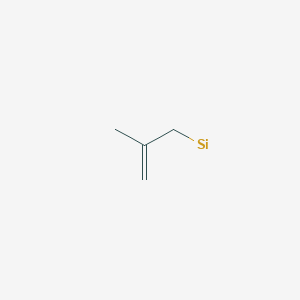

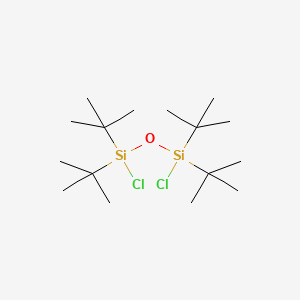
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
